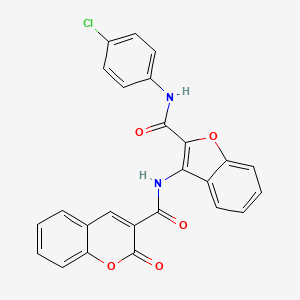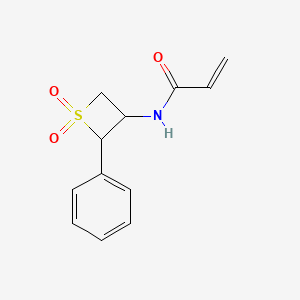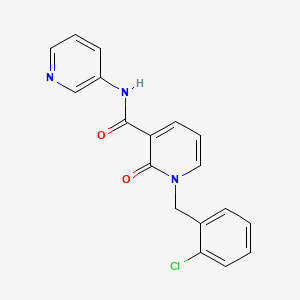
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidine derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Chemical Properties
Fluorine-containing azetidines and oxetanes are synthesized through approaches like the Julia–Kocienski reaction, which allows for the creation of fluorinated four-membered rings with diverse functional groups. These compounds serve as precursors for further chemical transformations, contributing to the development of novel chemical entities with potential applications in drug discovery and material science (Laporte et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated azetidines, such as derivatives of 3-pyridyl ethers, exhibit potent binding to specific receptors, demonstrating their utility in the development of new ligands for imaging and therapeutic applications. For instance, the fluoro derivative of A-85380 has been explored for its potential in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors, highlighting the impact of fluorine substitution on enhancing the binding affinity and selectivity of these compounds (Doll et al., 1999).
Agricultural Chemistry
Fluorine-containing sulfone derivatives with 1,3,4-oxadiazole moieties have shown significant antibacterial activities against plant pathogens, demonstrating their potential as agricultural chemicals. These compounds not only effectively control bacterial diseases but also enhance plant resistance, offering a dual approach to plant protection and health improvement (Shi et al., 2015).
Material Science
In the realm of materials science, fluorine substitution has been leveraged to modify the chemical and physical properties of compounds, leading to applications in nonlinear optical materials and organic electronics. For example, sulfonyl-based chromophores with fluorine atoms have been incorporated into polyphosphazenes, resulting in materials with enhanced optical properties suitable for various technological applications (Li et al., 2004).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-cyclohexylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO4S2/c16-14-8-12(6-7-15(14)17)24(21,22)18-9-13(10-18)23(19,20)11-4-2-1-3-5-11/h6-8,11,13H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTVVUZKBYXOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)



![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)
![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)
![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)
